Structural Uniqueness: 2-Phenylpyrimidine Moiety Differentiation from All Characterized Chromone-2-Carboxamide Analogs
The target compound is the only chromone-2-carboxamide derivative incorporating a 2-phenylpyrimidin-5-yl ethylamine side chain. In contrast, all 21 compounds in the most comprehensive chromone-2-carboxamide SAR study (Bousejra-ElGarah et al., 2016) bear substituted phenyl, benzyl, or heteroarylalkyl amide side chains, none containing a pyrimidine ring [1]. The closest structural analog commercially cataloged is 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide, which differs in both the oxidation state at position 2 and the carboxamide attachment point (position 3 vs. position 2), representing a regioisomeric and redox-state variation . In the 4-oxo-4H-chromene-2-carboxamide subclass represented in BindingDB, compounds such as CHEMBL425448 (MCHR1 IC50: 73 nM) and CHEMBL247891 (MCHR1 IC50: 51 nM) lack the 2-phenylpyrimidine motif and instead incorporate piperidine-linked benzodioxin or fluorobenzyl groups [2][3].
| Evidence Dimension | Presence of 2-phenylpyrimidin-5-yl ethylamine moiety in chromone-2-carboxamide scaffold |
|---|---|
| Target Compound Data | Contains 2-phenylpyrimidin-5-yl ethylamine side chain attached at chromene position 2 via carboxamide linkage |
| Comparator Or Baseline | 21 chromone-2-carboxamide derivatives (Bousejra-ElGarah 2016): all bear phenyl, benzyl, or heteroarylalkyl groups, none contain pyrimidine; Closest commercial analog: 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide (regioisomer); BindingDB 4-oxo-4H-chromene-2-carboxamides: piperidine-linked substituents, no pyrimidine |
| Quantified Difference | 0 out of 21 published chromone-2-carboxamide analogs contain a pyrimidine substituent; pyrimidine incorporation is unique to the target compound |
| Conditions | Structural comparison across published and commercially available chromone-2-carboxamide chemical space |
Why This Matters
The 2-phenylpyrimidine moiety introduces hydrogen-bond acceptor/donor capacity and π-stacking potential distinct from all characterized analogs, making the compound a structurally novel probe for targets with adenine-recognition pockets (e.g., kinases) where pyrimidine-based inhibitors have established precedence.
- [1] Bousejra-ElGarah, F., Lajoie, B., Souchard, J.-P., Baziard, G., Bouajila, J., & El Hage, S. (2016). Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Medicinal Chemistry Research, 25, 2547–2556. View Source
- [2] BindingDB BDBM50197115; CHEMBL425448. N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl]-7-fluoro-4-oxo-4H-chromene-2-carboxamide. MCHR1 IC50: 73 nM. View Source
- [3] BindingDB BDBM50207678; CHEMBL247891. N-(1-(4-(3-(dicyclopropylamino)propoxy)-3-fluorobenzyl)piperidin-4-yl)-7-fluoro-4-oxo-4H-chromene-2-carboxamide. MCHR1 IC50: 51 nM. View Source
